4-Cyano-3-cyclopropoxy-N-methylbenzamide
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Overview
Description
4-Cyano-3-cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C12H12N2O2 It is a derivative of benzamide, characterized by the presence of a cyano group at the 4-position, a cyclopropoxy group at the 3-position, and an N-methyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-cyclopropoxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyanobenzoic acid, cyclopropanol, and N-methylamine.
Formation of Intermediate: The 4-cyanobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Cyclopropoxy Substitution: The acid chloride intermediate is then reacted with cyclopropanol in the presence of a base, such as triethylamine, to form the cyclopropoxy derivative.
Amidation: Finally, the cyclopropoxy derivative is treated with N-methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The cyano and cyclopropoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as amines or alcohols.
Substitution: Substituted products with various functional groups replacing the cyano or cyclopropoxy groups.
Scientific Research Applications
4-Cyano-3-cyclopropoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyano-3-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The cyclopropoxy group can provide steric hindrance, affecting the compound’s interaction with its target. The N-methyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-N-methylbenzamide: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.
3-Cyano-4-cyclopropoxy-N-methylbenzamide: Similar structure but with the cyano and cyclopropoxy groups at different positions.
4-Cyano-N-cyclopropylbenzamide: Contains a cyclopropyl group instead of a cyclopropoxy group, leading to variations in reactivity and applications.
Uniqueness
4-Cyano-3-cyclopropoxy-N-methylbenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the cyano, cyclopropoxy, and N-methyl groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-cyano-3-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C12H12N2O2/c1-14-12(15)8-2-3-9(7-13)11(6-8)16-10-4-5-10/h2-3,6,10H,4-5H2,1H3,(H,14,15) |
InChI Key |
XIEOMFDQXXGPBK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)C#N)OC2CC2 |
Origin of Product |
United States |
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